2,4,6-Trihydroxybenzonitrile
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Overview
Description
2,4,6-Trihydroxybenzonitrile is an organic compound with the molecular formula C7H5NO3 It is a derivative of benzonitrile, characterized by the presence of three hydroxyl groups attached to the benzene ring at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxybenzonitrile typically involves the hydroxylation of benzonitrile derivatives. One common method is the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime, which is then dehydrated to yield this compound .
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to develop environmentally friendly and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
2,4,6-Trihydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxybenzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzonitrile: Similar in structure but with methoxy groups instead of hydroxyl groups.
2,3,4-Trihydroxybenzonitrile: Differing in the position of hydroxyl groups.
Uniqueness
2,4,6-Trihydroxybenzonitrile is unique due to the specific arrangement of hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H5NO3 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2,4,6-trihydroxybenzonitrile |
InChI |
InChI=1S/C7H5NO3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,9-11H |
InChI Key |
SVXJEMXCYNAJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)O)O |
Origin of Product |
United States |
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